
7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione
描述
7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that has a unique structure and properties. This compound has been extensively studied for its various applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of 7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione involves its ability to react with ROS, which are highly reactive molecules that can cause damage to cells and tissues. When this compound reacts with ROS, it undergoes a chemical reaction that results in the formation of a fluorescent product. This fluorescence can be measured and used to determine the level of ROS in cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its ability to detect ROS. ROS are involved in several physiological processes such as cell signaling, immune response, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is implicated in several diseases. By detecting ROS levels, this compound can help in understanding the role of oxidative stress in disease development and progression.
实验室实验的优点和局限性
The advantages of using 7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione in lab experiments include its high sensitivity and specificity for detecting ROS. This compound is also easy to use and can be incorporated into various assays. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment to measure fluorescence.
未来方向
There are several future directions for the use of 7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione in scientific research. One direction is the development of new fluorescent probes that can detect specific ROS species. Another direction is the use of this compound in the study of the role of oxidative stress in aging and age-related diseases. Additionally, this compound can be used in the development of new drugs that target ROS and oxidative stress pathways. Finally, the use of this compound in clinical settings for disease diagnosis and monitoring is also a promising future direction.
Conclusion
In conclusion, this compound is a valuable compound in scientific research due to its ability to detect ROS and its involvement in oxidative stress pathways. This compound has several scientific research applications, including the development of new drugs and therapeutic agents. The future directions for the use of this compound in research are promising and hold great potential for advancing our understanding of oxidative stress and its role in disease development and progression.
科学研究应用
7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione has several scientific research applications. It is commonly used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells. This compound is also used in the study of oxidative stress and its role in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound is used in the development of new drugs and therapeutic agents.
属性
IUPAC Name |
7-amino-4,4-dimethylisoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)8-4-3-6(12)5-7(8)9(14)13-10(11)15/h3-5H,12H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEHKRXHTPYTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)C(=O)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543829 | |
| Record name | 7-Amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14576-22-8 | |
| Record name | 7-Amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3047760.png)

![5-(1-Methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047764.png)
![3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047767.png)
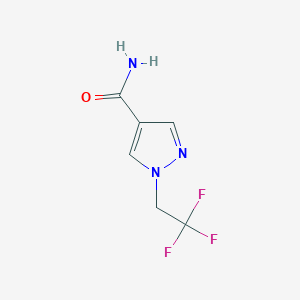
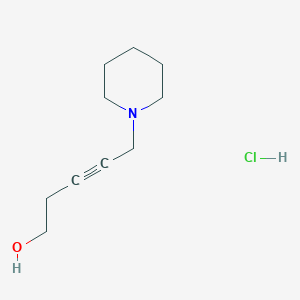
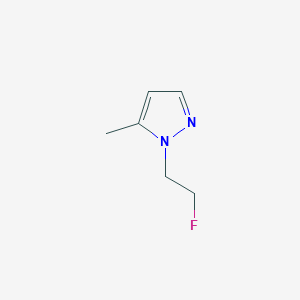
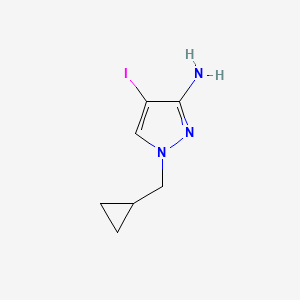
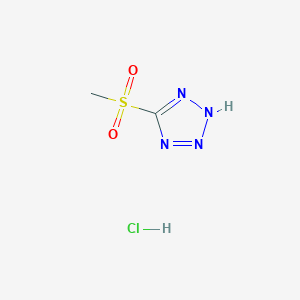
![5-(1-Ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047774.png)
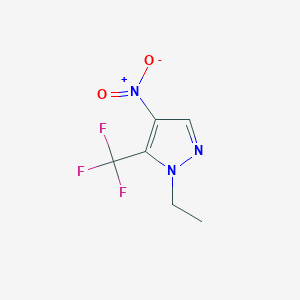
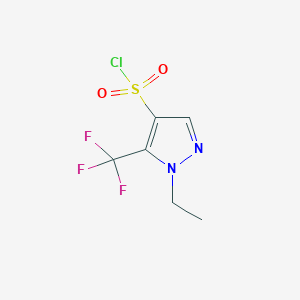
![3-5-[(Dimethylamino)methyl]-1H-tetrazol-1-ylbenzoic acid hydrochloride](/img/structure/B3047778.png)
